4-Bromo-6-chloropicolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-6-chloropicolinimidamide hydrochloride is a chemical compound with the molecular formula C₆H₆BrCl₂N₃. It is primarily used in research and development within various scientific fields due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-chloropicolinimidamide hydrochloride typically involves the reaction of 4-bromo-6-chloropicolinic acid with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the imidamide group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include stringent control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-chloropicolinimidamide hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Scientific Research Applications
4-Bromo-6-chloropicolinimidamide hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Bromo-6-chloropicolinimidamide hydrochloride involves its interaction with specific molecular targets, leading to changes in chemical or biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-chloropicolinic acid
- 4-Bromo-6-chloropicolinamide
- 4-Bromo-6-chloropicoline
Uniqueness
4-Bromo-6-chloropicolinimidamide hydrochloride is unique due to its specific combination of bromine, chlorine, and imidamide functional groups, which confer distinct chemical properties and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H6BrCl2N3 |
---|---|
Molecular Weight |
270.94 g/mol |
IUPAC Name |
4-bromo-6-chloropyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5BrClN3.ClH/c7-3-1-4(6(9)10)11-5(8)2-3;/h1-2H,(H3,9,10);1H |
InChI Key |
GDXHVSMGBCUVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C(=N)N)Cl)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.